molecular formula C11H12ClN3O2 B1661101 1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea CAS No. 88016-06-2

1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B1661101
CAS No.: 88016-06-2
M. Wt: 253.68 g/mol
InChI Key: BMCZLZCIAKBGQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 2-chloroaniline with 3-pyrrolidinone in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the chlorophenyl and pyrrolidinone groups into the urea framework, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-2-yl)urea: Similar structure but with a different position of the oxopyrrolidinone group.

    1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-4-yl)urea: Another positional isomer with the oxopyrrolidinone group at the 4-position.

Uniqueness

1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c12-8-3-1-2-4-9(8)15-11(17)14-7-5-10(16)13-6-7/h1-4,7H,5-6H2,(H,13,16)(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZLZCIAKBGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526305
Record name N-(2-Chlorophenyl)-N'-(5-oxopyrrolidin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88016-06-2
Record name N-(2-Chlorophenyl)-N'-(5-oxopyrrolidin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Reactant of Route 5
Reactant of Route 5
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea
Reactant of Route 6
Reactant of Route 6
1-(2-Chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.